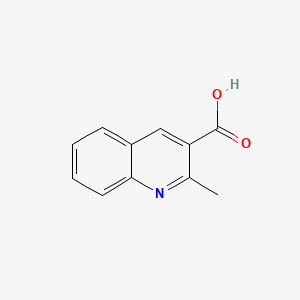

2-Methylquinoline-3-carboxylic acid

描述

Historical Context and Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Biological Science

The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgresearchgate.net A few years later, in 1842, Charles Gerhardt obtained it through the distillation of quinine, an alkaloid from the bark of the Cinchona tree, which was the first effective treatment for malaria. researchgate.netresearchgate.net This discovery highlighted the natural occurrence and medicinal importance of the quinoline core.

Since then, quinoline and its derivatives have been identified in numerous natural products and have been synthesized for a wide range of applications. researchgate.netresearchgate.net They are integral to the production of dyes, with compounds like quinoline red and quinoline yellow finding use as pH indicators and food colorants. wikipedia.org In the realm of materials science, quinolines are used as solvents and in the manufacture of specialty chemicals. wikipedia.org

The true significance of quinoline derivatives, however, lies in their diverse biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in bioactive compounds. nih.govrsc.org This has led to the development of numerous drugs, including antimalarials like chloroquine (B1663885) and mefloquine, antibacterial agents such as ciprofloxacin (B1669076) (a fluoroquinolone), and anticancer drugs like camptothecin. rsc.orgbiointerfaceresearch.com The versatility of the quinoline ring allows for structural modifications that can fine-tune its pharmacological properties, making it a continuous source of new therapeutic agents. researchgate.netnih.gov

Evolution of Quinoline-3-carboxylic Acid Derivatives as Key Pharmacophores

Within the broad family of quinoline derivatives, those bearing a carboxylic acid group at the 3-position have emerged as a particularly important class of pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The interest in quinoline-3-carboxylic acids and their derivatives has been fueled by their potential as inhibitors of various enzymes and receptors. ontosight.ainih.gov For instance, they have been investigated for their ability to inhibit protein kinase CK2, an enzyme implicated in cancer and other diseases. nih.gov Furthermore, the quinoline-3-carboxylic acid scaffold has been utilized in the design of HIV-1 integrase inhibitors, a class of antiretroviral drugs. acs.org

Research has demonstrated that these compounds possess a range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties. ontosight.ainih.gov The presence of the carboxylic acid group, often in conjunction with other substituents on the quinoline ring, is crucial for these activities, as it can participate in key interactions with biological targets, such as metal chelation. nih.gov The ongoing exploration of quinoline-3-carboxylic acid derivatives continues to yield new compounds with promising therapeutic potential. nih.govtandfonline.com

Overview of 2-Methylquinoline-3-carboxylic acid within the Quinoline Family

This compound is a specific member of the quinoline-3-carboxylic acid family that has garnered attention in chemical and pharmacological research. ontosight.ai It serves as a valuable building block for the synthesis of more complex molecules and has been studied for its own intrinsic biological properties. ontosight.ai

Nomenclature and Chemical Abstract Service (CAS) Registry

The systematic IUPAC name for this compound is this compound. sigmaaldrich.com It is also known by other names such as 2-methyl-3-quinolinecarboxylic acid. ontosight.ai The Chemical Abstracts Service (CAS) has assigned it the registry number 635-79-0 . ontosight.ai

Structural Features and Core Heterocyclic System

The structure of this compound is characterized by the fundamental quinoline bicyclic system. A methyl group (-CH3) is attached at the 2-position of the quinoline ring, and a carboxylic acid group (-COOH) is located at the 3-position. The core heterocyclic system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.netbiointerfaceresearch.com

Relationship to Other Substituted Quinoline Carboxylic Acids

This compound is closely related to a variety of other substituted quinoline carboxylic acids that have been synthesized and investigated for their biological activities. These include:

Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid, and Quinoline-4-carboxylic acid: These are the parent compounds without the methyl group, and they have shown significant anti-inflammatory and antiproliferative activities. nih.govajchem-a.com

2-Chloroquinoline-3-carboxylic acid: This derivative, with a chlorine atom at the 2-position, serves as a key intermediate in the synthesis of other quinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov

4-(Methylamino)quinoline-3-carboxylic acid: This compound, featuring a methylamino group at the 4-position, is another example of a substituted quinoline carboxylic acid with potential applications in medicinal chemistry.

3-Hydroxy-2-methylquinoline-4-carboxylic acid: A positional isomer of the title compound, this molecule has applications in the manufacturing of dyes and medicines. shubhamspecialty.com

5-Chloro-2-methylquinoline-3-carboxylic acid: A chlorinated analog of this compound. biosynth.com

The study of these and other related compounds helps to elucidate the structure-activity relationships within the quinoline carboxylic acid class, guiding the design of new molecules with enhanced or specific biological effects. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYKQNAKEPRCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363244 | |

| Record name | 2-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-79-0 | |

| Record name | 2-Methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3-QUINOLINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylquinoline 3 Carboxylic Acid

Established Synthetic Routes

The synthesis of the quinoline (B57606) ring is a cornerstone of heterocyclic chemistry, with several foundational methods developed in the late 19th century still in use today. iipseries.org These include the Pfitzinger, Doebner-Von Miller, and Friedländer syntheses, each offering a different approach to constructing the bicyclic quinoline system.

Pfitzinger Reaction and its Adaptations for 2-Methylquinoline-3-carboxylic acid Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for preparing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. researchgate.net

The generally accepted mechanism for the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin (1) by a base, such as potassium hydroxide (B78521), to form the keto-acid intermediate, isatic acid (2). wikipedia.org This intermediate, which is typically not isolated, then reacts with a carbonyl compound containing an α-methylene group. wikipedia.org The aniline (B41778) portion of the isatic acid condenses with the carbonyl compound to form an imine (3), which exists in equilibrium with its enamine tautomer (4). wikipedia.org Subsequent intramolecular cyclization and dehydration of the enamine yields the final quinoline-4-carboxylic acid product (5). wikipedia.org

Key Reagents for the Pfitzinger Reaction

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Base | Typical Product |

| Isatin | Ketones (e.g., Acetone) | Potassium Hydroxide, Sodium Hydroxide | 2-substituted quinoline-4-carboxylic acids |

| Isatin | Aldehydes | Ethanolic Potassium Hydroxide | quinoline-4-carboxylic acids |

| Substituted Isatins | Enolizable Ketones | Strong alkaline medium | Substituted quinoline-4-carboxylic acids |

Due to its mechanism, which fundamentally relies on the structure of isatin, the Pfitzinger reaction is a primary route to quinoline-4-carboxylic acids. wikipedia.org It is not a suitable method for the direct synthesis of this compound, as the carboxylic acid group is introduced at the 4-position of the quinoline ring.

Several variations of the Pfitzinger reaction exist, though they generally retain the characteristic formation of a 4-carboxyquinoline. The Halberkann variant, for instance, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While various ketones and isatin derivatives can be used to generate a wide array of substituted quinoline-4-carboxylic acids, modifications that would redirect the cyclization to form a 3-carboxylic acid are not characteristic of this reaction. researchgate.netchemicalbook.com

Efficiency in the Pfitzinger reaction is often high, with some preparations reporting excellent yields. For example, the reaction of isatin with various ketones can proceed in good to moderate yields. researchgate.net However, the reaction's scope is inherently limited to the production of quinoline-4-carboxylic acids, making considerations of yield optimization for the synthesis of this compound irrelevant within this framework.

Doebner-Von Miller Synthesis and its Relevance

The Doebner-Von Miller reaction is another classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org A common application is the synthesis of 2-methylquinoline (B7769805) (quinaldine) from aniline and crotonaldehyde. researchgate.net

The mechanism is complex and has been a subject of debate. wikipedia.org It is generally understood to proceed through a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org

A closely related method, the Doebner reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acid derivatives. iipseries.org Given that the standard Doebner-Von Miller reaction does not typically introduce a carboxylic acid group, and the related Doebner variant installs it at the 4-position, these methods are not directly relevant for the synthesis of this compound. While some complex, multi-step modifications have been developed to produce 3-carboxyquinolines, they represent significant departures from the classical Doebner-Von Miller pathway. psu.edu

Friedländer Synthesis and Analogous Approaches

The Friedländer synthesis is the most direct and relevant of the classical methods for preparing this compound. In its general form, the reaction consists of a condensation between an o-aminoaryl aldehyde or ketone and a second carbonyl-containing compound that possesses a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. jk-sci.com

To synthesize this compound, the required starting materials would be a 2-amino-substituted benzaldehyde (B42025) or ketone and a β-keto ester, such as ethyl acetoacetate. The initial condensation is followed by a cyclodehydration to form the quinoline ring system. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation Pathway: The reaction begins with an intermolecular aldol-type condensation between the two carbonyl partners. The resulting aldol adduct then undergoes cyclization via attack of the amino group onto the carbonyl, followed by dehydration to yield the quinoline. researchgate.net

Schiff Base Pathway: The initial step is the formation of a Schiff base (imine) between the aromatic amine and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final product. wikipedia.org

The choice of catalyst (acid or base) can influence the predominant pathway and the reaction's efficiency. jk-sci.com

Illustrative Friedländer Synthesis for this compound Precursor

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product (Ester Precursor) |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | Base (e.g., NaOH, KOH, Piperidine) or Acid (e.g., p-TsOH) in a solvent like ethanol (B145695), reflux. organic-chemistry.orgjk-sci.com | Ethyl 2-methylquinoline-3-carboxylate |

| 2-Aminoacetophenone | Ethyl acetoacetate | Base or Acid catalysis, often requiring heat. quimicaorganica.org | Ethyl 2,4-dimethylquinoline-3-carboxylate (Note: Illustrates use of a ketone) |

The synthesis of related compounds highlights the versatility of this approach. For instance, 2-methylquinolin-3-ol (B1297092) has been synthesized with high yield from o-aminobenzaldehyde and chloroacetone (B47974) using a base and a phase-transfer catalyst. chemicalbook.com Furthermore, various substituted 3-quinoline carboxylic acids have been successfully synthesized, demonstrating the robustness of the general strategy of building the ring system first and then performing final modifications. tandfonline.comresearchgate.net The Friedländer reaction's ability to directly construct the 2,3-disubstituted pattern makes it the superior method among the classical syntheses for obtaining this compound.

Other Cyclization and Condensation Reactions

Reductive Cyclization of o-Nitrobenzaldehydes

A notable method for synthesizing quinoline derivatives involves the iron-promoted reductive cyclization of o-nitrobenzaldehydes. brandeis.edu This strategy leverages the dual capability of iron to act as a reducing agent for multiple components in a single pot. The process initiates with the iron-mediated reduction of an o-nitrobenzaldehyde to an o-aminobenzaldehyde. Simultaneously, another nitro-containing starting material, such as a β-nitrostyrene, can be reduced and hydrolyzed to generate a corresponding aldehyde. brandeis.edu These two in situ-generated intermediates then undergo a condensation and cyclization reaction, characteristic of a Friedländer-type synthesis, to form the final quinoline ring system. mdpi.com This one-pot protocol is efficient for producing 3-arylquinolines. brandeis.edu

One-Pot Protocols for Carboxyl-Substituted Bisquinoline Systems

The synthesis of more complex structures, such as carboxyl-substituted bisquinoline systems, has been streamlined through one-pot reactions. One such method involves the reaction of aromatic amines with diethyl malonate in a high-boiling solvent like diphenyl ether, which can yield 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives. researchgate.net Similarly, arylmethylene-bis-3,3′-quinoline-2-ones can be synthesized in a one-pot reaction by combining aromatic amines, diethyl malonate, and an aromatic aldehyde. researchgate.net Other one-pot, multi-component reactions have been developed for quinoline carboxylates, demonstrating the versatility of this approach for creating complex, functionalized quinoline systems efficiently. researchgate.netgoogle.com

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For quinoline synthesis, this translates to the use of novel catalysts and environmentally benign reaction media that minimize waste and energy consumption.

Transition Metal-Catalyzed Reactions for Quinoline Derivatives

Transition-metal catalysis holds a dominant position in the synthesis of complex quinoline-based heterocycles due to its efficiency and functional group tolerance. ias.ac.inresearchgate.net Various metals, including palladium, copper, iron, and ruthenium, have been employed to construct the quinoline scaffold from readily available starting materials. ias.ac.inresearchgate.net These catalytic systems can facilitate diverse transformations, such as C-H activation, cross-coupling, and domino reactions, under mild conditions. ias.ac.in For instance, palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides a pathway to quinoline motifs. ias.ac.in The use of transition metals often overcomes the limitations of classical methods, which can require harsh conditions and may have a limited substrate scope. researchgate.net

| Catalyst System | Reaction Type | Application in Quinoline Synthesis | Reference |

| Palladium (Pd) | Sonogashira Coupling, C-H Activation | Synthesis of polysubstituted quinolines from various precursors. | ias.ac.inresearchgate.net |

| Copper (Cu) | C-H Activation, Oxidative Dehydrogenation | Synthesis of quinolines via internal cyclization of anilines or from aldehydes and benzylamines. | ias.ac.inmdpi.com |

| Iron (Fe) | Reductive Cyclization | Cascade reductive cyclization of nitro compounds to form quinazoline (B50416) and quinoline cores. | brandeis.edumdpi.com |

| Manganese (Mn) | Dehydrogenative Coupling | Acceptorless dehydrogenative coupling (ADC) of alcohols with nitriles or amides. | mdpi.comfrontiersin.org |

| Ruthenium (Ru) | Dehydrogenative Coupling | Synthesis of quinolines via acceptorless dehydrogenative coupling reactions. | researchgate.netfrontiersin.org |

Metal-Free and Ionic Liquid-Mediated Reactions

In a move towards greener synthesis, metal-free protocols utilizing ionic liquids (ILs) have been developed. acs.orgnih.gov Ionic liquids, such as those based on the imidazolium (B1220033) cation, can serve as both the solvent and catalyst, offering an environmentally friendly and recyclable reaction medium. acs.org These reactions often proceed through C-C and C-N bond formations to yield functionalized quinolines. nih.gov The use of ILs can lead to higher yields and shorter reaction times compared to traditional methods. acs.org For example, the Friedländer quinoline synthesis, which involves condensing a 2-aminoaryl ketone with a α-methylene ketone, has been improved by using Brønsted-acidic ionic liquids as efficient and recyclable catalysts under solvent-free conditions. mdpi.commdpi.com

Deep Eutectic Solvent (DES) Applications

Deep eutectic solvents (DESs) represent another class of green solvents that are gaining prominence in organic synthesis. rsc.org A DES is a mixture of two or more cheap and safe components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than the individual components. rsc.orgresearchgate.net These solvents are advantageous due to their low cost, low toxicity, and biodegradability. mdpi.com

In quinoline synthesis, DESs can act as both the solvent and catalyst. A one-pot, three-component synthesis of quinoline derivatives has been successfully demonstrated using a choline (B1196258) chloride/tin(II) chloride DES. daneshyari.com This method involves reacting an aniline derivative, an aromatic aldehyde, and an enolizable aldehyde at a mild temperature (60 °C) to produce quinolines in high yields. daneshyari.com The DES can be recovered and reused multiple times without a significant loss in activity, highlighting the sustainability of the process. daneshyari.com

| DES Component 1 (HBA) | DES Component 2 (HBD/Catalyst) | Application | Reference |

| Choline Chloride | Tin(II) Chloride | Green catalyst and medium for one-pot, three-component synthesis of quinoline derivatives. | daneshyari.com |

| Choline Chloride | Urea, Glycerol, Carboxylic Acids | General green solvent media for various organic syntheses and extractions. | researchgate.netmdpi.comacs.org |

Microwave Irradiation Techniques in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of quinoline synthesis, microwave irradiation has been effectively employed. For instance, the direct amidation of carboxylic acids with amines can be achieved under solvent-free conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an open microwave reactor. mdpi.com This method provides a fast and efficient route to amides. mdpi.com

While direct microwave-assisted synthesis of this compound is not extensively documented in dedicated studies, the principles of microwave-assisted synthesis of related quinoline derivatives are well-established. For example, a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation has been used to produce complex quinoline-hybrid molecules. acs.org These reactions are typically carried out in a solvent like DMF at elevated temperatures (125–135 °C) for short durations (8–20 minutes). acs.org Another example is the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters from 2-chloro-3-formyl quinolines and thioglycolic acid derivatives. tandfonline.com These examples suggest that microwave-assisted methods could be adapted for the efficient synthesis of this compound and its derivatives.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Formyl-quinoline, Aminopyrimidine, Cyclic diketone | DMF, 125–135 °C, MWI | Dihydropyrido[2,3-d]pyrimidine-quinoline hybrid | acs.org |

| 2-Chloro-3-formyl quinoline, Thioglycolic acid/ester | K2CO3, MWI | Thieno[2,3-b]quinoline-2-carboxylic acid/ester | tandfonline.com |

| Carboxylic acid, Amine | Ceric ammonium nitrate (CAN), 160-165°C, MWI | Amide | mdpi.com |

Synthesis of Derivatized this compound Analogues

The derivatization of this compound is crucial for modulating its physicochemical properties and biological activity. Various functional groups can be introduced at different positions of the quinoline ring and the carboxylic acid moiety.

Esterification of the carboxylic acid group at the 3-position is a common derivatization strategy. The resulting esters, such as methyl and ethyl 2-methylquinoline-3-carboxylate, are important intermediates for further synthetic transformations.

Standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, can be employed. commonorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com The use of SOCl2 in methanol or ethanol can directly lead to the formation of the corresponding methyl or ethyl esters. commonorganicchemistry.com Alkylating agents like iodomethane (B122720) can also be used to form methyl esters. commonorganicchemistry.com

The ethyl ester, ethyl 2-methylquinoline-3-carboxylate, is a commercially available compound. scbt.comechemi.com Its synthesis is a key step in the preparation of more complex derivatives. For instance, the one-pot synthesis of carboxyl-substituted bisquinoline systems involves the hydrolysis of ethyl 2-(halomethyl)quinoline-3-carboxylates. researchgate.net

| Carboxylic Acid | Reagent(s) | Product | Reference |

| This compound | Ethanol, Acid catalyst | Ethyl 2-methylquinoline-3-carboxylate | commonorganicchemistry.com |

| This compound | 1) SOCl2, 2) Methanol | Methyl 2-methylquinoline-3-carboxylate | commonorganicchemistry.com |

| This compound | Iodomethane | Methyl 2-methylquinoline-3-carboxylate | commonorganicchemistry.com |

Halogenation of the quinoline ring or the methyl group can provide versatile handles for further functionalization through substitution reactions. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. chemistrysteps.comlibretexts.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide to yield an α-bromo carboxylic acid. chemistrysteps.comlibretexts.org A similar reaction can be achieved with chlorine and a phosphorus catalyst. libretexts.org

The halogen atoms introduced can then be displaced by various nucleophiles. For example, α-haloalkanoic acids readily undergo SN2 substitution with reagents like cyanide, hydroxide, iodide, and ammonia (B1221849), allowing for the synthesis of a variety of α-substituted carboxylic acids. libretexts.org

While specific examples of the HVZ reaction on this compound are not prevalent in the provided search results, the general applicability of this reaction to carboxylic acids with α-hydrogens suggests its potential use. chemistrysteps.comlibretexts.org It is important to note that the quinoline ring itself can undergo electrophilic halogenation, and the reaction conditions would need to be carefully controlled to achieve selective α-halogenation of the carboxylic acid moiety.

The introduction of amino and hydroxy groups onto the quinoline scaffold can significantly impact the biological properties of the resulting molecules. These functional groups can act as hydrogen bond donors and acceptors, influencing interactions with biological targets.

A patented method describes the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids from isatin derivatives. google.com This suggests that synthetic routes starting from appropriately substituted precursors can be designed to incorporate a hydroxyl group at the 3-position.

The synthesis of amino acid derivatives of quinolines has also been reported. For example, 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid has been synthesized from a dehydroamino acid methyl ester precursor. researchgate.net This multi-step synthesis involves the formation of a dehydroamino acid derivative followed by catalytic hydrogenation. researchgate.net Such strategies could potentially be adapted to introduce an amino group at a specific position of the this compound framework.

| Precursor | Key Transformation | Functional Group Introduced | Reference |

| Isatin derivatives | Reaction with acetone (B3395972) in alkali | Hydroxy | google.com |

| Dehydroamino acid methyl ester | Catalytic hydrogenation | Amino | researchgate.net |

Hydrazide derivatives of carboxylic acids are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. The synthesis of quinoline-3-carboxylic acid hydrazide can be achieved by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in refluxing absolute ethanol. researchgate.net

These hydrazides can then be condensed with various aldehydes to form hydrazide-hydrazone derivatives. researchgate.net This reaction provides a straightforward method for introducing a diverse range of substituents onto the quinoline core. A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has also been developed, offering a scalable and efficient alternative to batch processing. osti.gov This methodology has been shown to be applicable to a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids. osti.gov

| Starting Material | Reagent | Product | Reference |

| Ethyl quinoline-3-carboxylate | Hydrazine hydrate | Quinoline-3-carboxylic acid hydrazide | researchgate.net |

| Carboxylic acid | Hydrazine hydrate (in flow) | Acid hydrazide | osti.gov |

The methyl group at the 2-position of the quinoline ring is a reactive site that can be functionalized to introduce new substituents. A common transformation is the condensation with aromatic aldehydes to form styryl derivatives. A metal-free method for the functionalization of the C(sp³)–H bonds of 2-methylquinolines has been developed, allowing for the synthesis of quinoline derivatives through a tandem cyclization strategy with 2-styrylanilines. nih.govacs.org

The synthesis of 2-styrylquinoline-3-carboxylate derivatives can be achieved through various synthetic routes. researchgate.net For instance, the reaction of 2-methyl-3-nitropyridines with aromatic aldehydes leads to the corresponding 2-styrylpyridines under mild conditions, suggesting a similar reactivity for the 2-methylquinoline system. researchgate.net These reactions highlight the versatility of the 2-methyl group as a handle for introducing extended conjugation and diverse aryl groups into the quinoline scaffold.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Methylquinoline | 2-Styrylaniline | Functionalized quinoline | nih.govacs.org |

| 2-Methyl-3-nitropyridine | Aromatic aldehyde | 2-Styryl-3-nitropyridine | researchgate.net |

Synthesis of Bioconjugates and Hybrid Molecules

The strategic fusion of the this compound scaffold with other molecular entities has given rise to a diverse array of hybrid molecules with significant potential in medicinal chemistry. These synthetic endeavors aim to combine the inherent properties of the quinoline core with the functionalities of other pharmacophores, leading to novel compounds with unique biological activity profiles. The synthetic routes to these hybrid molecules are varied and often tailored to the specific functionalities being introduced.

One prominent approach involves the modification of the quinoline core at various positions to incorporate other heterocyclic systems. For instance, a series of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been designed and synthesized as potential inhibitors of HIV-1 integrase. mdpi.com The synthesis of these hybrid molecules involves a multi-step process that begins with the preparation of appropriately substituted quinoline esters. These esters are then subjected to hydrolysis, typically using an aqueous solution of sodium hydroxide or hydrochloric acid, to yield the final 4-oxo-4H-quinoline-3-carboxylic acid derivatives. mdpi.com

Another significant class of hybrid molecules is bisquinolines. A simple and efficient one-pot protocol has been developed for the synthesis of carboxyl-substituted bisquinoline systems. researchgate.net This method is based on the Williamson ether synthesis, where ethyl 2-(halomethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines, followed by hydrolysis to yield the desired 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. researchgate.net This approach offers the advantage of experimental simplicity and provides good yields of the final products. researchgate.net

Furthermore, the versatility of the quinoline-3-carboxylic acid framework allows for its incorporation into more complex polycyclic structures. For example, pyrimidoquinoline derivatives have been synthesized as potential antimicrobial agents. nih.gov The synthetic pathway involves the initial conversion of 7-substituted quinolin-2(1H)-one-3-carboxylic acids into 7-substituted 2-chloroquinoline-3-carboxylic acids or 7-substituted 2-chloro-3-chlorocarbonylquinolines. nih.gov These intermediates then react with heterocyclic amines, such as 2-aminothiazole (B372263) or 2-aminopyridine, to form the corresponding substituted aminoquinoline-3-carboxylic acids or to undergo cyclization to yield tetracyclic pyrimido[4,5-b]quinolin-5-ones. nih.gov

The development of metal-free synthetic strategies has also been a focus in the creation of quinoline-based hybrid molecules. A facile functionalization of C(sp³)–H bonds and a tandem cyclization strategy have been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov This method avoids the need for transition metals and provides an environmentally friendly route to medicinally valuable quinolines. nih.gov

The table below summarizes various hybrid molecules derived from the quinoline-3-carboxylic acid scaffold and their synthetic approaches.

| Hybrid Molecule Class | Synthetic Approach | Key Reactants | Reference |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | Multistep synthesis involving esterification and subsequent hydrolysis. | Substituted quinoline esters, NaOH or HCl | mdpi.com |

| 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acids | One-pot Williamson ether synthesis followed by hydrolysis. | Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-Hydroxyquinolines | researchgate.net |

| Pyrimidoquinoline derivatives | Multi-step synthesis involving chlorination and subsequent reaction with heterocyclic amines. | 7-Substituted quinolin-2(1H)-one-3-carboxylic acids, Phosphoryl chloride, Heterocyclic amines | nih.gov |

| Substituted Quinolines | Metal-free tandem cyclization via C(sp³)–H bond functionalization. | 2-Methylquinolines, 2-Styrylanilines | nih.gov |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Synthesis from 2-chloroquinoline-3-carboxylic acid derivatives. | 2-Chloroquinoline-3-carboxylic acid, Amines | nih.gov |

These synthetic methodologies highlight the adaptability of the this compound framework for the creation of complex and functionally diverse hybrid molecules. The ability to conjugate this core with various other chemical moieties opens up extensive possibilities for designing novel compounds with tailored properties for various applications.

Reactivity and Chemical Transformations of 2 Methylquinoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of a variety of derivatives through esterification, amidation, decarboxylation, and bioisosteric replacement.

Esterification and Amidation

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the compound's physicochemical properties.

Esterification:

The synthesis of esters from 2-methylquinoline-3-carboxylic acid can be achieved through standard acid-catalyzed esterification, commonly known as Fischer esterification. masterorganicchemistry.comrsc.org This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to drive the equilibrium towards the ester product. researchgate.net While specific yields for the esterification of this compound are not extensively documented in readily available literature, the general principles of Fischer esterification are well-established and applicable. masterorganicchemistry.comrsc.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternative methods for esterification that avoid harsh acidic conditions include the use of coupling reagents.

Amidation:

The formation of amides from this compound is crucial for the development of new bioactive molecules. Direct reaction of the carboxylic acid with an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. masterorganicchemistry.com However, heating this salt above 100°C can drive off water and form the amide. masterorganicchemistry.com

More commonly, amidation is facilitated by the use of coupling reagents that activate the carboxylic acid. A variety of reagents can be employed for this purpose. nih.gov For instance, the use of B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids with various amines. nih.gov Another efficient method for the synthesis of quinoline-3-carboxamides (B1200007) involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. This approach offers a convenient procedure for creating a diverse array of aza-heteroaromatic carboxamides. researchgate.netacs.org

Table 1: General Conditions for Esterification and Amidation of Quinoline-3-Carboxylic Acids

| Transformation | Reagents and Conditions | Product | Notes |

| Esterification | |||

| Fischer Esterification | Alcohol (e.g., ethanol), Strong acid catalyst (e.g., H₂SO₄), Reflux | Ethyl 2-methylquinoline-3-carboxylate | A classic and straightforward method. masterorganicchemistry.comresearchgate.net |

| Amidation | |||

| With Coupling Reagent | Amine, B(OCH₂CF₃)₃, MeCN, 80°C | 2-Methylquinoline-3-carboxamide derivative | Boron-based reagent for direct amidation. nih.gov |

| With Thiuram Disulfides | Tetraalkylthiuram disulfide, DCE, 120°C | 2-Methylquinoline-3-carboxamide derivative | Provides a convenient route to various amides. researchgate.netacs.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be a key transformation. Studies on related compounds, such as quinolinic acid (pyridine-2,3-dicarboxylic acid), provide insight into the potential decarboxylation pathways of this compound derivatives. Quinolinic acid is known to readily decarboxylate upon heating to yield nicotinic acid, suggesting that a carboxyl group at the 2-position of the quinoline (B57606) ring is more labile. nih.gov This selective decarboxylation is a known synthetic strategy. nih.gov

The decarboxylation of pyridine (B92270) and quinoline monocarboxylic acids in aqueous solution has also been studied, with the rate of decarboxylation being pH-dependent. nih.gov For some heteroaromatic carboxylic acids, decarboxylation can be catalyzed by agents like silver carbonate in DMSO. nih.gov

Bioisosteric Transformations (e.g., to Sulfonamides)

In medicinal chemistry, the carboxylic acid group is often replaced by a bioisostere to improve pharmacokinetic properties. Sulfonamides are a common bioisosteric replacement for carboxylic acids due to their similar geometric and hydrogen-bonding properties. researchgate.netnih.gov

Recent advances in photochemistry have enabled the direct conversion of carboxylic acids to sulfonamides. researchgate.netnih.gov A visible light-induced, dual catalytic platform allows for a one-step synthesis of sulfonamides from a broad range of carboxylic acids. researchgate.netnih.gov This method involves the conversion of the carboxylic acid to a sulfinic acid, which is then coupled with a nitrogen source. researchgate.net This modern synthetic approach provides a direct route to the sulfonamide analogue of this compound. Another strategy involves a copper-catalyzed decarboxylative halosulfonylation, followed by a one-pot amination to yield the sulfonamide. nih.gov

Other known bioisosteres for carboxylic acids include tetrazoles and hydroxypyrazoles. masterorganicchemistry.combeilstein-journals.orgrsc.org

Table 2: Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Synthetic Route | Reference |

| Sulfonamide | Similar geometry and H-bonding to carboxylate; improved metabolic stability. | Photocatalytic decarboxylative amidosulfonation. | researchgate.netnih.gov |

| Tetrazole | Similar pKa to carboxylic acid; resistant to acyl glucuronidation. | Various multi-step synthetic routes. | masterorganicchemistry.comrsc.org |

| Hydroxypyrazole | Can offer improved tissue permeation due to higher pKa. | Synthesized from appropriate precursors. | beilstein-journals.org |

Reactions on the Quinoline Ring System

The quinoline ring itself is susceptible to various transformations, including oxidation and reduction, which can significantly alter the molecule's structure and properties.

Oxidation Reactions (e.g., N-Oxides)

Oxidation of this compound can occur at either the methyl group or the quinoline nitrogen.

Oxidation of the Methyl Group:

The methyl group at the 2-position can be oxidized to a carboxylic acid. One study demonstrated that room temperature oxidation of this compound with nickel peroxide in an aqueous basic solution gives quinoline-2,3-dicarboxylic acid in high yield. sigmaaldrich.com Traditional oxidizing agents like potassium permanganate (B83412) can also be used to oxidize methylquinolines to their corresponding carboxylic acids. nih.govnih.gov Under different conditions, such as photocatalysis with TiO₂, the methyl group of methylquinolines can be selectively transformed into a formyl group (aldehyde). nih.gov Selenium dioxide has also been employed for the oxidation of methylquinolines to quinoline aldehydes.

N-Oxidation:

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. rsc.org This transformation is typically achieved using oxidizing agents like dimethyldioxirane. The resulting N-oxides are versatile intermediates for further functionalization of the quinoline ring. rsc.org

Reduction Reactions (e.g., Tetrahydroquinolines)

The reduction of the quinoline ring system to a 1,2,3,4-tetrahydroquinoline (B108954) is a common and important transformation. This is typically achieved through catalytic hydrogenation. nih.gov A variety of catalysts can be employed for this purpose, including palladium on carbon (Pd/C), and cobalt-based catalysts. rsc.org The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields of the corresponding 2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. rsc.org The reduction can also be performed using transfer hydrogenation with sources like ammonia (B1221849) borane.

Table 3: Common Catalysts for Quinoline Reduction

| Catalyst System | Hydrogen Source | Product | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | 1,2,3,4-Tetrahydroquinoline | A widely used and effective catalyst. rsc.org |

| Cobalt-based catalysts | H₃N∙BH₃ (Ammonia borane) | 1,2-Dihydroquinoline or 1,2,3,4-Tetrahydroquinoline | Allows for controlled transfer hydrogenation. |

| Gold nanoparticles on TiO₂ | Hydrosilanes/Ethanol (B145695) | 1,2,3,4-Tetrahydroquinoline | A heterogeneous catalyst system. |

| Manganese PN³ Pincer Complex | Secondary alcohols (Borrowing Hydrogen) | 1,2,3,4-Tetrahydroquinoline | An atom-efficient one-pot cascade reaction. researchgate.net |

Electrophilic and Nucleophilic Substitution on the Quinoline Core

The quinoline ring system of this compound is a π-electron-deficient heterocycle, which dictates its substitution patterns. The nitrogen atom withdraws electron density from the ring, particularly from the α- (C2 and C4) and γ- (C4) positions, making the heterocyclic ring resistant to electrophilic attack but susceptible to nucleophilic attack at these positions. Conversely, the carbocyclic (benzene) ring remains more electron-rich and is the preferred site for electrophilic substitution.

Electrophilic Substitution: Electrophilic aromatic substitution typically occurs on the benzene (B151609) portion of the quinoline ring. For instance, studies on related quinoline derivatives show that bromination and nitration occur at available positions on the carbocyclic ring. In the case of 3,6,8-trimethoxyquinoline, bromination occurs at the C-5 and C-7 positions. For 2-methylquinolines, iridium-catalyzed borylation has been shown to favor the C4-position.

Nucleophilic Substitution: Nucleophilic attack preferentially occurs at the electron-deficient C2 and C4 positions of the quinoline nucleus. This reactivity is significantly enhanced if a good leaving group is present at one of these positions. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one and its thio-analogue demonstrate that various nucleophiles readily displace the chlorine atom at the C4-position. The relative reactivity of the C2 and C4 positions can be influenced by the reaction conditions and the nature of the nucleophile, but both are activated sites for nucleophilic substitution due to the electronic influence of the ring nitrogen.

Reactions at the Methyl Group (e.g., Condensations)

The methyl group at the C2 position of the quinoline ring is known as an "active methyl group". Its protons are acidic due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the resulting carbanion intermediate. This increased acidity allows the methyl group to participate in a variety of condensation reactions.

A notable example is the condensation with aldehydes, such as benzaldehydes, which proceeds through a proposed 2-methylene-1,2-dihydroquinoline intermediate. A kinetic study of the reaction between 2-methylquinoline (B7769805) and various benzaldehydes in acetic anhydride (B1165640) showed that the reaction involves three main steps: addition, esterification of the intermediate alcohol, and subsequent elimination. The addition step, which is rate-determining, is promoted by electron-withdrawing groups on the aldehyde.

Furthermore, the active methyl group can be oxidized. Under specific conditions, 2-methylquinoline can be oxidized to form quinoline-2-carbaldehyde, demonstrating the reactivity of the C(sp³

Computational and Structural Biology Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinoline-3-carboxylic acid derivatives, docking studies have been crucial in identifying potential biological targets and understanding key binding interactions.

Research has shown that the quinoline (B57606) scaffold plays a pivotal role in the stabilization of ligand-protein complexes. Docking simulations of various quinoline derivatives into the active sites of enzymes like protein kinase CK2 and E. coli DNA gyrase have revealed common interaction patterns. nih.govproquest.com Key interactions often include:

Hydrogen Bonding: The nitrogen atom within the quinoline ring frequently acts as a hydrogen bond acceptor, forming crucial bonds with amino acid residues such as Met1160 in certain kinase domains. nih.gov

π-π Stacking: The aromatic quinoline ring system engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr) and Phenylalanine (Phe) in the target's binding pocket. nih.gov

Hydrophobic Interactions: The methyl group at the 2-position can contribute to favorable hydrophobic interactions within the binding site.

These interactions are fundamental to the binding affinity of the compound. The binding affinity, often expressed as a binding energy (kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable and potent ligand-receptor complex. For instance, docking studies of similar quinoline analogs against E. coli DNA gyrase have shown significant binding affinities. proquest.com

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| [2,3′-Biquinoline]-4-carboxylic acid analog | E. coli DNA gyrase B | -6.9 | Not specified |

| Substituted quinoline-3-carbaldehyde analog | E. coli DNA gyrase B | -7.9 | Not specified |

| 2-aryl-quinoline-4-carboxylic acid analog | Malarial Protein (1CET) | -8.29 | Not specified |

| 2-aryl-quinoline-4-carboxylic acid analog | Tuberculosis Protein (2X22) | -8.36 | Not specified |

Pharmacophore Modeling and Design of Inhibitors

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline-based compounds, pharmacophore models have been developed to guide the design of new inhibitors for various targets.

A typical pharmacophore model derived from active quinoline derivatives often includes features such as:

An aromatic ring (RA), corresponding to the quinoline core. nih.gov

Hydrogen bond acceptors (HBA), often mapping to the carboxylic acid oxygen atoms and the quinoline nitrogen. nih.gov

Hydrophobic features (H), which can be represented by the methyl group or other nonpolar substituents. nih.gov

These models serve as templates for virtual screening of compound libraries to identify new molecules with the desired structural features. By understanding the key pharmacophoric elements of 2-methylquinoline-3-carboxylic acid—the aromatic system, the hydrogen-bonding carboxyl group, and the hydrophobic methyl group—researchers can design novel derivatives with enhanced activity against specific targets, such as protein kinases or microbial enzymes. nih.govtandfonline.com

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For compounds like this compound, DFT studies provide deep insights into its molecular properties.

Using methods like B3LYP with a 6-311++G(d,p) basis set, researchers can:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets.

Perform Natural Bond Orbital (NBO) Analysis: Study charge delocalization and hyperconjugative interactions within the molecule, providing a detailed understanding of its electronic stability. nih.gov

These calculations help to theoretically interpret experimental findings and predict the behavior of the molecule in various chemical and biological environments. mdpi.com

In Silico Prediction of Physiochemical Properties and Drug-Likeness (e.g., pKa, ADMET)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These predictions are vital for assessing the "drug-likeness" of a compound like this compound early in the discovery process.

Computational platforms like SwissADME and ADMETlab are used to calculate various physicochemical and pharmacokinetic parameters. udhtu.edu.uamdpi.com These predictions help determine if a molecule has favorable properties for oral bioavailability and avoiding common liabilities. Key predicted parameters include:

Lipinski's Rule of Five: A set of criteria (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate drug-likeness.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which affects its absorption.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the central nervous system.

Human Intestinal Absorption (HIA): Estimates the extent to which the compound will be absorbed from the gut. udhtu.edu.ua

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Formula | C11H9NO2 | Basic chemical identity |

| Molecular Weight | 187.19 g/mol | Adheres to Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition) | ~2.0 - 2.5 | Indicates good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests good oral bioavailability |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule (<10) |

| Blood-Brain Barrier (BBB) Permeation | Predicted as low or non-permeant | Indicates potential for peripheral action |

| Human Intestinal Absorption (HIA) | Predicted as high | Suggests good absorption after oral administration |

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to validate docking poses and assess the stability of the ligand-receptor complex in a simulated physiological environment. nih.gov

For quinoline-based inhibitors, MD simulations can:

Confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies.

Reveal conformational changes in the protein or ligand upon binding.

Calculate the binding free energy with higher accuracy by accounting for solvent effects and molecular flexibility.

Studies on similar 2-aryl-quinoline-4-carboxylic acid derivatives targeting enzymes like Leishmania major N-myristoyltransferase (LmNMT) have used MD simulations to demonstrate the stable binding of the compounds in the active site, reinforcing the docking predictions and supporting the scaffold's potential as a basis for developing novel inhibitors. nih.gov

Future Perspectives and Research Directions

Development of Novel Derivatives with Enhanced Biological Activity

The core structure of 2-methylquinoline-3-carboxylic acid is a versatile template for the synthesis of new derivatives with potentially enhanced or entirely new biological activities. Research is ongoing to modify this scaffold to create compounds with improved efficacy against a range of diseases.

For instance, the synthesis of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives has been pursued as potential HIV-1 integrase inhibitors. mdpi.com This work builds upon the known activity of quinoline-3-carboxylic acids as a scaffold for this class of antiretroviral drugs. mdpi.com Similarly, the development of bisquinoline derivatives, where two quinoline (B57606) rings are linked, has shown promise in generating compounds with potent antimalarial activity. nih.gov

Furthermore, modifications of the quinoline core are being explored to develop new antimicrobial agents. acs.org By treating 7-substituted quinolin-2(1H)-one-3-carboxylic acids with various reagents, researchers have been able to synthesize a series of 2-chloroquinoline-3-carboxylic acids and their subsequent derivatives, which have been evaluated for their in vitro antimicrobial properties. acs.org Other synthetic efforts have focused on creating 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which have demonstrated anticancer activity against breast cancer cell lines. mdpi.com The exploration of different substituents on the quinoline ring system is a key strategy in the quest for novel therapeutic agents.

Exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

A deep understanding of how the chemical structure of a molecule relates to its biological activity (SAR) and its physicochemical properties (SPR) is crucial for rational drug design. For quinoline carboxylic acids, SAR studies have been instrumental in identifying the key structural features required for their biological effects.

For example, in the context of anticancer drug development, studies on quinoline-4-carboxylic acid analogs as inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase have identified three critical regions for activity: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, where the carboxylic acid is essential; and the benzo portion of the quinoline ring, which can be modified with specific substitutions. nih.gov SAR studies have also been applied to neurotoxin quinoline derivatives to identify the core structure responsible for their biological activity. google.com

SPR studies, on the other hand, investigate how structural modifications affect properties like solubility, permeability, and metabolic stability. For instance, the replacement of the carboxylic acid group with various isosteres can significantly impact a molecule's physicochemical properties, which in turn affects its drug-like characteristics. sigmaaldrich.com Understanding these relationships allows chemists to fine-tune the properties of this compound derivatives to optimize their therapeutic potential.

Translational Research and Preclinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. acs.org For derivatives of this compound that show promise in initial screenings, the path to becoming a therapeutic agent involves extensive preclinical development. This phase assesses the safety and efficacy of a compound before it can be tested in humans.

The preclinical development of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of Bcl-2 and Mcl-1 proteins for cancer therapy serves as a relevant example. researchgate.net This process involves fluorescence polarization assays to determine binding affinities to target proteins and MTT assays to evaluate anti-proliferative activities against cancer cells. researchgate.net Furthermore, mechanistic studies, such as assessing the induction of apoptosis and caspase-3 activation, are crucial to understanding how the compound works at a cellular level. researchgate.net

Emerging Applications Beyond Traditional Medicinal Chemistry

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, the unique properties of the quinoline scaffold are leading to its exploration in other scientific fields.

Organic Electronics and Material Sciences

Quinoline derivatives are gaining attention for their potential applications in organic electronics and material sciences. nih.govnih.gov Their aromatic structure and potential for functionalization make them suitable for creating novel materials with interesting electronic and photophysical properties.

Quinoline derivatives have been investigated for their use in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs). rsc.org In these applications, quinoline-based compounds can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. rsc.org The versatility of quinoline synthesis allows for the fine-tuning of their absorption spectra and energy levels to optimize their performance in solar cells. rsc.org Additionally, quinoline derivatives are being explored as materials for the emissive layer of organic light-emitting diodes (OLEDs) and in the fabrication of transistors. rsc.org The development of covalent organic frameworks (COFs) linked by quinoline-4-carboxylic esters represents another avenue for creating novel materials with controlled structures and properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. sigmaaldrich.com These computational tools can significantly accelerate the design and optimization of new molecules, including derivatives of this compound.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, un-synthesized compounds. scbt.com This allows researchers to prioritize the synthesis of molecules that are most likely to have the desired therapeutic effects. Generative models can even design entirely new molecules with specific properties from scratch. sigmaaldrich.com

In the context of this compound, AI can be used to:

Predict the biological activity of novel derivatives against various targets.

Optimize the physicochemical properties of lead compounds to improve their drug-like characteristics. scbt.com

Develop and refine structure-activity relationship models.

Plan efficient synthetic routes for the target molecules.

By integrating AI and ML into the research and development workflow, scientists can explore the vast chemical space of this compound derivatives more efficiently and increase the chances of discovering novel compounds with significant therapeutic or material science applications. sigmaaldrich.com

常见问题

Q. What are the reliable synthetic routes for preparing 2-methylquinoline-3-carboxylic acid and its derivatives?

The Friedländer condensation is a key method for synthesizing quinoline-3-carboxylic acid derivatives. This involves reacting substituted anthranilic acid derivatives with ketones or aldehydes under acidic or basic conditions. For example, this compound can be synthesized via a one-pot reaction using salicylaldehyde derivatives and methyl ketones, followed by oxidation to introduce the carboxylic acid group . Characterization of intermediates (e.g., esters) and final products requires melting point analysis, NMR, and IR spectroscopy to confirm structural integrity .

Q. How can researchers ensure purity and stability during isolation of this compound?

Purification methods include recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel). Stability assessments should focus on avoiding decarboxylation under high temperatures (>250°C) and monitoring for hydrolysis of ester precursors during synthesis. Storage in dry, inert atmospheres (argon) at low temperatures (-20°C) is recommended to prevent degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Safety data sheets (SDS) for related quinoline derivatives emphasize neutralization of acidic residues before disposal .

Advanced Research Questions

Q. How can unexpected hydrolysis of ester intermediates during Friedländer reactions be mitigated?

Hydrolysis of ethyl esters to carboxylic acids (e.g., during synthesis of this compound) can occur due to residual moisture or acidic conditions. To suppress this, rigorously anhydrous solvents (e.g., dried THF) and controlled reaction temperatures (60–80°C) are advised. Post-reaction quenching with weak bases (e.g., NaHCO₃) stabilizes esters, while monitoring via TLC or HPLC ensures intermediate integrity .

Q. What strategies optimize regioselectivity in quinoline ring functionalization?

Substituent positioning (e.g., methyl groups at C2) influences reactivity. Computational modeling (DFT) predicts electron-deficient sites for electrophilic substitution. Experimental validation using directed ortho-metalation (DoM) or catalytic C–H activation (e.g., Pd-mediated coupling) can target specific positions. For example, introducing substituents at C5/C6 requires careful selection of directing groups and catalysts .

Q. How is this compound evaluated for biological activity (e.g., flavor modulation)?

In vitro assays (e.g., T1R2/T1R3 receptor binding) quantify sweetness enhancement. In vivo sensory trials with animal models assess dose-response relationships. Structural analogs (e.g., 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid) require toxicological profiling (acute toxicity, genotoxicity) to meet regulatory standards for flavoring agents .

Q. What analytical methods resolve contradictions in spectral data for quinoline derivatives?

Discrepancies in NMR signals (e.g., unexpected methyl or hydroxyl peaks) may arise from tautomerism or impurities. High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., for 2-chloroquinoline-3-carboxylic acid derivatives) provide definitive structural confirmation. Comparative analysis with literature-reported spectra (e.g., Beilstein databases) is critical .

Q. How do regulatory frameworks impact the use of this compound in food applications?

The European Commission’s Union List of Flavourings mandates safety dossiers (e.g., EFSA evaluations) for derivatives like 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Compliance requires stability studies under food-processing conditions (pH, temperature) and metabolic fate analysis (e.g., in vitro digestion models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。